molecular formula C25H24N2O3 B2846866 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 941910-57-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2846866
CAS RN: 941910-57-2
M. Wt: 400.478
InChI Key: JPVNYXVDNLJHPI-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide has shown interesting properties. For example, compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have been studied for their structural aspects, demonstrating the ability to form gels or crystalline solids when treated with different acids. These compounds have shown intriguing fluorescence properties, with variations in fluorescence emission at different wavelengths depending on their protonated state and interaction with other compounds (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methods

Another aspect of scientific research on similar compounds includes developing efficient synthesis methods. For instance, the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, a compound with some structural similarities, has been described with a focus on practicality and high purity, highlighting the ongoing efforts to streamline the synthesis of such complex molecules for further research and potential applications (Wenpeng et al., 2014).

Crystal Structure Analysis

The study of crystal structures of similar compounds offers insights into their molecular properties. For instance, research on benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones, which are structurally related, has provided detailed information on their crystal structures, offering valuable data for understanding their chemical behavior and potential applications (Lu & He, 2012).

Pharmacological Potential

The pharmacological potential of similar compounds has been explored in various studies. For example, compounds like N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been synthesized and analyzed for their anti-tuberculosis activity, demonstrating the potential medicinal applications of these types of molecules (Bai et al., 2011).

Antitumor Activity

The antitumor activity of structurally related compounds has also been a focus of research. Studies on Methoxy-indolo[2,1-a]isoquinolines and their derivatives have shown promising results in inhibiting cell proliferation in leukemia and mammary tumor cells, suggesting potential applications in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-30-22-11-7-18(8-12-22)15-24(28)26-21-10-13-23-20(16-21)9-14-25(29)27(23)17-19-5-3-2-4-6-19/h2-8,10-13,16H,9,14-15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVNYXVDNLJHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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